(4-Nitrophenyl)-(2'-chloro-5'-trifluoromethylphenyl)methane
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Overview
Description
(4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane is an organic compound that features both nitro and chloro substituents on a phenyl ring, along with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzyl chloride with 2-chloro-5-trifluoromethylbenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (4-aminophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although specific products depend on the conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and trifluoromethyl groups can enhance the biological activity of these derivatives.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. For example, some derivatives may act as enzyme inhibitors or receptor modulators, making them candidates for drug development.
Industry
In the industrial sector, (4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Similar in structure but lacks the trifluoromethyl group.
2-Chloro-5-trifluoromethylbenzene: Similar in structure but lacks the nitro group.
4-Nitrophenyl cyclopropylcarbamate: Contains a cyclopropyl group instead of the phenylmethane structure.
Uniqueness
(4-Nitrophenyl)-(2’-chloro-5’-trifluoromethylphenyl)methane is unique due to the combination of nitro, chloro, and trifluoromethyl substituents on the phenyl rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-chloro-2-[(4-nitrophenyl)methyl]-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-13-6-3-11(14(16,17)18)8-10(13)7-9-1-4-12(5-2-9)19(20)21/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRVPLFPWOWIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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